molecular formula C9H15F3N2O B2868559 N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide CAS No. 1598021-90-9

N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide

Cat. No.: B2868559
CAS No.: 1598021-90-9
M. Wt: 224.227
InChI Key: KAWTVRJBXXCEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of pharmaceuticals and other organic compounds. The trifluoromethyl group attached to the piperidine ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide typically involves the reaction of N-ethylpiperidine with trifluoromethylating agents under controlled conditions. One common method is the nucleophilic substitution reaction, where N-ethylpiperidine is treated with a trifluoromethylating reagent such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced piperidine compounds, and various substituted piperidine derivatives .

Scientific Research Applications

N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-(trifluoromethyl)piperidine-1-carboxamide
  • N-propyl-3-(trifluoromethyl)piperidine-1-carboxamide
  • N-ethyl-4-(trifluoromethyl)piperidine-1-carboxamide

Uniqueness

N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide is unique due to the specific positioning of the trifluoromethyl group on the piperidine ring, which significantly influences its chemical and biological properties. This unique structure enhances its stability, bioavailability, and interaction with molecular targets compared to other similar compounds .

Properties

IUPAC Name

N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O/c1-2-13-8(15)14-5-3-4-7(6-14)9(10,11)12/h7H,2-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWTVRJBXXCEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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